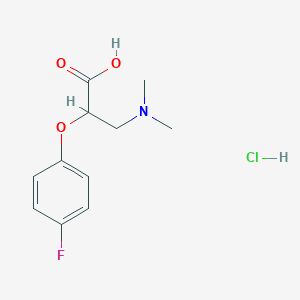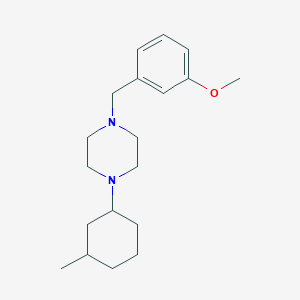![molecular formula C22H26N2O4 B5121306 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid, also known as DPA-714, is a chemical compound that has gained significant attention in the field of scientific research. It is a ligand that selectively binds to the translocator protein (TSPO), which is located in the outer mitochondrial membrane of cells. TSPO is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. DPA-714 has been studied extensively for its potential applications in the diagnosis and treatment of various diseases.
作用機序
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid binds to TSPO, which is involved in various physiological processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. TSPO is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of TSPO, leading to the regulation of various cellular processes, including the regulation of cholesterol transport, cellular respiration, and apoptosis. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO, which allows for the visualization of TSPO expression in vivo using PET imaging. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. However, the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments is limited by its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in scientific research. One potential application is in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Further research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases. Additionally, the development of more efficient synthesis methods for 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid could lead to its wider use in scientific research.
In conclusion, 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. The use of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in lab experiments has several advantages, including its high affinity for TSPO and anti-inflammatory properties. However, its complex synthesis process limits its use in lab experiments. Future research is needed to investigate the potential therapeutic applications of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid in various diseases and to develop more efficient synthesis methods.
合成法
The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid involves several steps, including the reaction of diphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with the amino acid L-leucine. The final product is obtained by the reaction of the resulting dipeptide with 4-aminobutanoic acid. The synthesis of 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. It has been shown to have a high affinity for TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been used as a radioligand for positron emission tomography (PET) imaging to visualize TSPO expression in vivo. PET imaging with 4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid has been shown to be useful in the diagnosis and monitoring of various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.
特性
IUPAC Name |
4-[4-[(2,2-diphenylacetyl)amino]butanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-19(23-15-8-14-20(26)27)13-7-16-24-22(28)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,23,25)(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVPTZCGPXBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(Diphenylacetyl)amino]butanoyl}amino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5121264.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

